Buserelin acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Buserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) commonly used in scientific research to manipulate the hormonal regulation of the reproductive system [].

Mechanism of Action

Buserelin acetate mimics the action of GnRH, a natural hormone produced by the hypothalamus that stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland []. FSH and LH play crucial roles in gonadal function, including egg development in females and sperm production in males [].

When administered externally, buserelin acetate initially stimulates the release of FSH and LH, mimicking the body's natural GnRH surge. However, with continued use, it desensitizes the pituitary gland to GnRH, leading to a suppression of FSH and LH production [, ].

Applications in Scientific Research

Buserelin acetate is a valuable tool in various scientific research applications, including:

Understanding the Hypothalamic-Pituitary-Gonadal Axis (HPGA)

Researchers can use buserelin acetate to study the complex interplay between the hypothalamus, pituitary gland, and gonads (ovaries and testes) in regulating reproductive function []. By observing the hormonal response to buserelin administration, scientists can gain insights into the sensitivity and regulation of the HPGA.

Induction of Ovulation

In some research settings, buserelin acetate can be used to induce ovulation in animals or in studies on assisted reproductive technologies []. The initial stimulation of FSH by buserelin can promote egg development, while the subsequent suppression of LH prevents premature ovulation.

Treatment of Gonadal Disorders

Buserelin acetate's ability to suppress gonadotropin release can be beneficial in research on certain gonadal disorders, such as endometriosis or hormone-dependent cancers [, ]. By reducing sex hormone production, buserelin may help manage these conditions.

Cancer Research

The suppressive effects of buserelin acetate on sex hormone production are also being explored in cancer research, particularly for hormone-sensitive cancers like prostate cancer []. By reducing testosterone levels, buserelin may help control cancer growth.

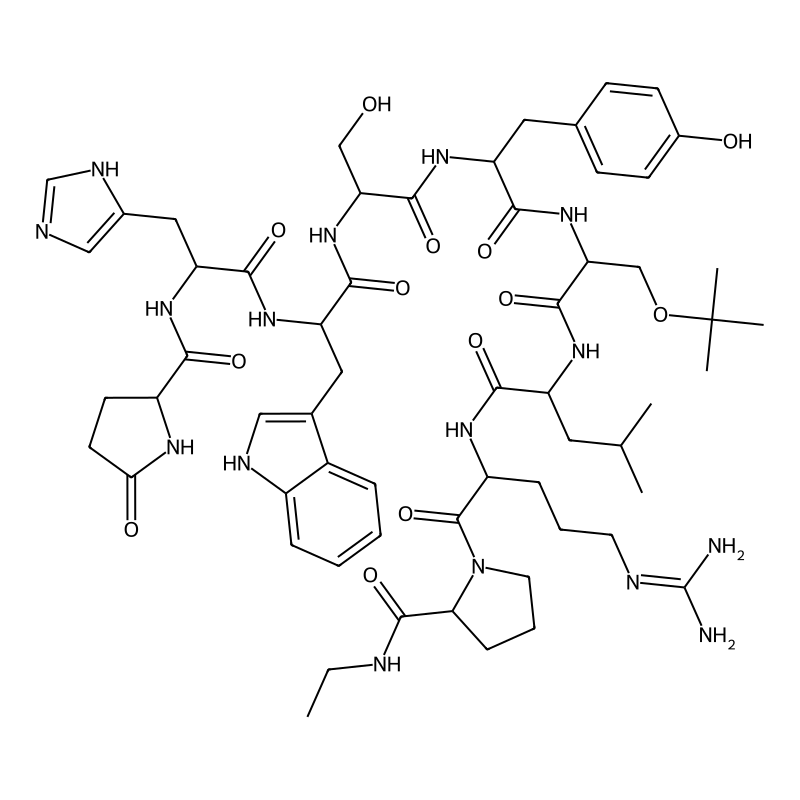

Buserelin acetate is a synthetic peptide analog of luteinizing hormone-releasing hormone, commonly referred to as LHRH. It is characterized by specific substitutions in its amino acid sequence, which enhance its biological activity compared to the natural hormone. The compound's molecular formula is C62H90N16O15, and it has a molecular weight of approximately 1,247.4 g/mol . Buserelin acetate is primarily utilized in clinical settings for its ability to modulate the release of gonadotropins, specifically follicle-stimulating hormone and luteinizing hormone, from the anterior pituitary gland.

- Buserelin acetate acts as a GnRH agonist. Upon administration, it initially stimulates the release of FSH and LH from the pituitary gland [].

- However, with continued use, it desensitizes the pituitary gland to GnRH, leading to a suppression of FSH and LH release [].

- This decrease in gonadotropins ultimately reduces sex hormone (testosterone in males and estrogen in females) production, which is crucial for the growth of certain hormone-dependent cancers like prostate cancer and endometriosis [].

- Buserelin acetate is generally well-tolerated, but common side effects include hot flashes, headaches, and injection site reactions.

- In severe cases, it can cause allergic reactions and bone mineral density loss.

- Buserelin acetate is contraindicated in pregnant and breastfeeding women due to its potential teratogenic effects.

Buserelin acetate functions through competitive binding to gonadotropin-releasing hormone receptors in the pituitary gland. Upon binding, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, leading to various downstream effects in reproductive physiology. The compound undergoes metabolic degradation primarily through enzymatic hydrolysis by peptidases in the liver and kidneys, with a notable half-life of approximately 50 to 80 minutes following intravenous administration .

Buserelin acetate exhibits a significantly enhanced potency compared to natural LHRH, with effects on follicle-stimulating hormone and luteinizing hormone release that are reported to be 20 to 170 times greater than those of LHRH . Its prolonged duration of action makes it particularly useful in clinical applications such as treating hormone-sensitive cancers, including prostate cancer and endometriosis. The compound can initially cause a transient increase in serum testosterone or estradiol levels, which may lead to exacerbation of symptoms in certain patients before eventually reducing these levels to castration levels .

The synthesis of buserelin acetate typically involves solid-phase peptide synthesis techniques. Key steps include:

- Amino Acid Coupling: Sequential addition of protected amino acids onto a solid support.

- Deprotection: Removal of protecting groups on amino acids after each coupling step.

- Cleavage: Cleaving the synthesized peptide from the solid support.

- Purification: High-performance liquid chromatography is often employed to purify the final product.

The specific substitutions at positions six and ten (D-serine and ethylamide, respectively) are critical for enhancing the biological efficacy of buserelin compared to natural LHRH .

Buserelin acetate is primarily indicated for:

- Hormone-dependent cancers: Used in treating prostate cancer by reducing testosterone levels.

- Endometriosis: Helps manage symptoms by suppressing ovarian function.

- Assisted reproductive technologies: Employed in protocols for ovulation induction and controlled ovarian hyperstimulation.

Additionally, it has been studied for potential applications in treating precocious puberty and other hormonal disorders .

Buserelin acetate interacts with various biological systems, notably:

- Gonadotropin-Releasing Hormone Receptors: Its primary mechanism involves binding to these receptors, leading to increased release of luteinizing hormone and follicle-stimulating hormone.

- Cytochrome P450 Enzymes: It may influence steroidogenesis through interactions with enzymes involved in steroid metabolism, although specific interactions require further investigation .

Adverse effects may include hot flashes, decreased libido, and changes in blood lipid levels due to hormonal fluctuations induced by treatment .

Buserelin acetate shares structural similarities with several other peptide analogs of gonadotropin-releasing hormones. Below are some notable compounds for comparison:

| Compound Name | Structural Differences | Potency Compared to LHRH | Unique Features |

|---|---|---|---|

| Gonadotropin-Releasing Hormone | Natural form; no modifications | Baseline | Shorter half-life; less potent |

| Leuprolide | Different amino acid substitutions | 20 times more potent | Long-acting; used for similar indications |

| Triptorelin | Substitution at position 6 | 10 times more potent | Used primarily for prostate cancer treatment |

| Goserelin | Acetate form; different N-terminal residue | Similar potency | Used in breast cancer therapy |

Buserelin acetate's unique combination of structural modifications results in its enhanced potency and longer duration of action compared to these similar compounds, making it a valuable tool in clinical endocrinology and oncology .

Buserelin acetate demonstrates significant route-dependent variations in absorption and bioavailability. The compound is water-soluble and exhibits optimal absorption when administered through parenteral routes [1] [2] [3].

Following subcutaneous injection, buserelin acetate achieves approximately 70% bioavailability, making this the most effective route for systemic delivery [1] [2] [3]. The subcutaneous route provides reliable absorption with consistent pharmacokinetic parameters across different populations. In pediatric studies involving children with central precocious puberty, peak serum concentrations of 52.2 ± 14.8 nanograms per milliliter were observed at 30 minutes post-injection, with an elimination half-life of 74.9 ± 36.9 minutes [4].

Nasal administration represents an alternative route with substantially lower bioavailability. When administered correctly via the nasal route, buserelin acetate is absorbed through the nasal mucosa achieving bioavailability between 1 and 3 percent [2] [5] [3]. The intranasal absorption rate has been specifically quantified at approximately 3 percent [5]. Despite the lower bioavailability, nasal administration can achieve sufficient plasma levels for therapeutic efficacy when properly administered [1] [2].

Oral administration proves ineffective due to extensive first-pass metabolism in the gastrointestinal tract. Bioavailability following oral administration ranges from 2.5 to 3 percent, which is insufficient for therapeutic applications [6] [2] [3]. This poor oral bioavailability necessitates alternative delivery routes for clinical applications.

Buccal delivery has been investigated as an alternative mucosal route. Without absorption enhancers, buccal administration achieves only 1.0 ± 0.3 percent bioavailability. However, co-administration with 10 millimolar sodium glycodeoxycholate as an absorption enhancer increases bioavailability to 5.3 ± 1.1 percent over a four-hour application period [7].

Research has demonstrated that formulation significantly impacts bioavailability. Studies comparing solution versus suspension formulations revealed that suspension forms achieve higher bioavailability than their solution counterparts. Buserelin delivered as a solution exhibited only 13 percent of the biological availability compared to suspension formulations [8].

Distribution and Tissue Accumulation

Buserelin acetate circulates in serum predominantly in its intact active form with approximately 15 percent protein binding [1] [3]. The compound demonstrates selective tissue accumulation patterns that reflect its therapeutic targets and metabolic pathways.

The pituitary gland, representing the primary biological target organ, shows the highest concentration of buserelin acetate. Tissue-to-plasma concentration ratios in the pituitary range from 8.0 to 12.6, indicating substantial and sustained accumulation [1] [9]. This preferential accumulation in the anterior pituitary lobe aligns with the compound's mechanism of action as a gonadotropin-releasing hormone receptor agonist.

Liver and kidneys demonstrate preferential accumulation patterns, serving as primary sites for metabolic processing [1] [3]. The kidneys show particularly dynamic accumulation characteristics, with tissue-to-plasma ratios reaching 9.5 at 60 minutes post-administration, declining to 2.2 at 180 minutes, indicating transient but significant accumulation [9]. This pattern reflects the kidney's role in both glomerular filtration and enzymatic degradation of the peptide.

The compound shows limited penetration across the blood-brain barrier. Brain tissues including cortex, thalamus, and hypothalamus demonstrate minimal accumulation with tissue-to-plasma ratios of approximately 0.08 at 60 minutes post-administration [9]. This restricted central nervous system penetration is consistent with the peptide nature of buserelin acetate.

Most peripheral tissues including liver, spleen, adrenal glands, testes, epididymis, muscle, lung, adipose tissue, skin, heart, thyroid, stomach, and intestine show tissue-to-plasma ratios below 2.0, with the majority below 1.0 [9]. This distribution pattern indicates limited non-specific tissue binding and accumulation.

The apparent volume of distribution varies significantly across species, reflecting differences in body composition and physiological characteristics. In pigs, the apparent volume of distribution is 80.49 ± 43.88 liters, while in cows it reaches 839.88 ± 174.77 liters [10] [11]. These differences correlate with body size and the proportion of extracellular water in different species.

Metabolic Pathways and Degradation Enzymes

Buserelin acetate undergoes extensive enzymatic degradation through multiple pathways involving specific peptidases located in various tissues. The primary degradation occurs through the action of pyroglutamyl peptidase and chymotrypsin-like endopeptidases in the liver, kidneys, and gastrointestinal tract [1] [12] [3].

Pyroglutamyl peptidase represents the main buserelin-degrading enzyme, specifically cleaving the pyroglutamic acid residue at the amino terminus of the peptide [12]. This enzyme is particularly active in liver tissue and plays a crucial role in the initial steps of buserelin metabolism. The pyroglutamyl peptidase pathway leads to the formation of shorter peptide fragments that retain reduced or negligible biological activity.

Chymotrypsin-like endopeptidases contribute significantly to buserelin degradation through their specificity for aromatic amino acids. These enzymes cleave peptide bonds adjacent to phenylalanine, tryptophan, and tyrosine residues [14] [15]. The chymotrypsin-catalyzed hydrolysis of buserelin acetate results in the formation of specific fragments, including the 1-3 tripeptide and the 4-9 hexapeptide [14].

Kidney membrane peptidases play a particularly important role in buserelin metabolism. Detailed analysis of degradation pathways by rat kidney membrane fractions has identified multiple cleavage products. The major stable degradation products include buserelin fragments 1-2, 1-3, 5-9, and 6-9, along with individual amino acids including serine, tryptophan, and tyrosine [16]. The formation of these specific fragments reflects the sequential action of aminopeptidases and carboxypeptidases present in kidney tubular membranes.

In the pituitary gland, membrane-located enzymes inactivate receptor-bound buserelin [3]. These membrane-associated enzymes contribute to the regulation of hormone activity at the target site, providing a mechanism for terminating biological activity after receptor binding and activation.

The degradation process exhibits tissue-specific characteristics. Glomerular filtration followed by enzymatic degradation in kidney tubules represents a major elimination pathway [17]. Approximately 14.8 percent of the administered dose is excreted as intact peptide, while 16.5, 10.8, and 20.6 percent are excreted as partial sequences 1-2, 1-3, and 5-9, respectively [17].

The stability of different peptide fragments varies significantly in the presence of membrane enzymes. The relative stability order has been established as: B1-2, B6-9 >> B1-3, B5-9 >> B1-9 >> B1-4 > B4-9 > B3-9, B3-4 [16]. This differential stability influences the final metabolite profile and contributes to the overall pharmacokinetic behavior of buserelin acetate.

Elimination and Excretion Dynamics

Buserelin acetate elimination follows a multi-route pathway involving both renal and biliary excretion mechanisms. The compound and its inactive metabolites are eliminated primarily through urinary excretion, with a smaller contribution from biliary routes [18] [3].

Renal excretion represents the major elimination pathway for buserelin acetate. Approximately 50 percent of the compound excreted in human urine appears in its intact form [18] [3]. The remaining urinary fraction consists of various metabolite fragments generated through enzymatic degradation processes. Within the first hour following administration, intact buserelin accounts for 66 percent of total urinary excretion, while the buserelin 5-9 pentapeptide represents 28 percent [19]. During the 6-24 hour period post-administration, intact buserelin maintains 67 percent of urinary excretion, with the 5-9 pentapeptide accounting for 32 percent [19].

The elimination half-life demonstrates route-dependent variations that reflect different absorption and distribution characteristics. Following intravenous administration, the elimination half-life ranges from 50 to 80 minutes in adults [2] [3]. Subcutaneous administration results in an elimination half-life of approximately 80 minutes in adults, while pediatric populations show a half-life of 74.9 ± 36.9 minutes [4] [2] [3]. Intranasal administration produces elimination half-lives between 60 and 120 minutes [2] [3].

Clearance values vary significantly across species and administration routes. In pigs, total body clearance following intramuscular administration reaches 41.15 ± 11.18 liters per hour, while in cows it increases to 545.04 ± 166.40 liters per hour [10] [11]. These differences reflect species-specific variations in metabolic capacity and body size.

The elimination process exhibits consistent patterns during chronic administration. Studies using continuous subcutaneous infusion in rats demonstrated that daily excretion amounts in urine and feces remained constant throughout the infusion period, suggesting steady-state elimination kinetics [17]. Under these conditions, 14.8 percent of the infused dose was recovered as intact peptide in urine, with additional fractions appearing as specific metabolite fragments.

Biliary excretion contributes to the overall elimination profile, though to a lesser extent than renal excretion. The biliary route provides an alternative elimination pathway that may become more significant in cases of compromised renal function, though specific quantitative data for biliary excretion rates remain limited in the available literature [18] [3].

The elimination dynamics demonstrate species-specific characteristics that influence therapeutic applications. In veterinary studies, buserelin concentrations in cow milk following intravenous administration peaked at approximately 10 micrograms per liter at one hour post-dose, decreasing to pre-treatment values within 10 to 24 hours [20]. This elimination pattern is relevant for veterinary applications where withdrawal times must be established.

Long-term elimination studies using radiolabeled buserelin reveal that the elimination process continues for extended periods. Sixteen weeks after single-dose administration of sustained-release formulations, urinary excretion of buserelin ranges between 2 and 31 micrograms per gram creatinine, indicating continued release and elimination from depot formulations [21].

Buserelin acetate exerts its pharmacological effects through high-affinity binding to gonadotropin-releasing hormone receptors located on anterior pituitary gonadotropes [1] [2]. The compound demonstrates significantly enhanced binding characteristics compared to endogenous gonadotropin-releasing hormone, with binding affinity values ranging from 0.12 to 0.3 nanomolar [3] [4]. This represents a 4- to 8-fold increase in receptor binding affinity compared to the natural hormone [5] [6], establishing buserelin acetate as a potent synthetic agonist.

The enhanced binding affinity results from specific structural modifications, particularly the substitution of glycine at position 6 with D-serine and the replacement of glycinamide at position 10 with ethylamide [7]. These modifications not only increase receptor recognition but also confer resistance to enzymatic degradation by peptidases, contributing to the compound's prolonged biological activity [7] [8].

Upon receptor binding, buserelin acetate initiates a complex intracellular signaling cascade. The activated gonadotropin-releasing hormone receptor couples primarily to Gq/11 G-proteins, leading to the activation of phospholipase C beta [9] [10]. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating two critical second messengers: diacylglycerol and inositol 1,4,5-trisphosphate [9] [10].

Diacylglycerol serves as the primary activator of protein kinase C, which plays a crucial role in downstream signaling pathways [11] [12]. Research demonstrates that buserelin treatment results in rapid membrane translocation and time-dependent phosphorylation of protein kinase C delta isoform at Thr505 and Ser643 residues [11]. This activation occurs within minutes of receptor stimulation and is essential for subsequent cellular responses.

Inositol 1,4,5-trisphosphate triggers the rapid mobilization of calcium from intracellular stores, particularly the endoplasmic reticulum [13] [14]. Additionally, buserelin acetate stimulates calcium influx through L-type calcium channels, creating localized subplasmalemmal calcium signaling domains [15] [16]. This calcium signaling is critical for the activation of calcium/calmodulin-dependent protein kinase type II, which shows a 3-fold increase in activity within 2 minutes of buserelin treatment and returns to baseline levels within 45 minutes [13] [14].

The protein kinase C pathway subsequently activates mitogen-activated protein kinase cascades, including extracellular signal-regulated kinase, Jun N-terminal kinase, and p38 mitogen-activated protein kinase [9] [10]. These kinases translocate to the nucleus and phosphorylate transcription factors, leading to the rapid induction of early genes involved in gonadotropin synthesis and secretion [9] [10].

Gonadotropin Regulation: Luteinizing Hormone and Follicle Stimulating Hormone Modulation

Buserelin acetate demonstrates remarkable potency in regulating gonadotropin secretion, with effects on both luteinizing hormone and follicle stimulating hormone release being 20 to 170 times greater than those observed with natural gonadotropin-releasing hormone [17] [18] [7]. This enhanced potency results from the combination of increased receptor binding affinity and resistance to enzymatic degradation.

The regulation of gonadotropins by buserelin acetate follows a characteristic biphasic pattern. During the initial acute phase, administration of buserelin acetate causes a marked stimulation of luteinizing hormone and follicle stimulating hormone secretion [17] [18] [7]. This initial stimulatory effect occurs within hours of treatment and represents the direct agonistic action at gonadotropin-releasing hormone receptors.

Clinical studies demonstrate that single-dose administration of buserelin acetate results in temporary increases in luteinizing hormone levels, with concentrations rising from baseline values of approximately 1.8 nanograms per milliliter to peak levels of 3.6 nanograms per milliliter within 6 to 24 hours [19]. Similarly, follicle stimulating hormone levels show temporary elevation from baseline concentrations of 2.1 nanograms per milliliter to 3.1 nanograms per milliliter within 48 hours of administration [19].

The transition from stimulation to suppression occurs through receptor desensitization mechanisms. Continuous exposure to buserelin acetate leads to downregulation of gonadotropin-releasing hormone receptors and desensitization of gonadotropic cells [18] [20]. This process typically requires 10 to 21 days of continuous treatment to achieve complete suppression of gonadotropin secretion [20] [7].

Dose-response studies reveal a direct correlation between buserelin acetate dosage and the duration of gonadotropin suppression. Administration of 1.8, 3.6, and 7.2 milligrams of buserelin acetate results in anovulation periods of 52, 77, and 113 days, respectively [21] [22]. The correlation coefficient between dose and duration of anovulation is 0.75, indicating a strong dose-dependent relationship [21] [22].

The suppression of luteinizing hormone and follicle stimulating hormone by buserelin acetate is profound, with studies demonstrating up to 95% reduction in circulating levels of both hormones [17] [18] [7]. This suppression is maintained throughout the treatment period and is reversible upon discontinuation of therapy. Recovery of normal gonadotropin function occurs when serum buserelin concentrations decrease to between 0.03 and 0.05 micrograms per milliliter [21] [22].

Research in various animal models confirms the universal nature of buserelin acetate's effects on gonadotropin regulation. In Holstein heifers, buserelin demonstrates 10 to 20 times greater potency than gonadorelin in stimulating luteinizing hormone and follicle stimulating hormone release [23]. Similarly, in aging hens, weekly administration of buserelin acetate results in significant increases in luteinizing hormone concentrations, with low-dose treatment producing 72% higher levels compared to controls [24].

Hormonal Suppression and Downregulation

The hormonal suppression induced by buserelin acetate extends beyond gonadotropins to encompass the entire hypothalamic-pituitary-gonadal axis. This comprehensive suppression results from the cascade of effects initiated by gonadotropin downregulation and represents the primary therapeutic mechanism underlying buserelin acetate's clinical applications.

Estradiol suppression occurs rapidly following buserelin acetate administration, with significant reductions observable within 10 to 14 days of treatment initiation [25] [26]. Studies demonstrate that buserelin acetate achieves 95% suppression of estradiol levels in premenopausal women, reducing concentrations to postmenopausal values [18] [25]. The rapidity of estradiol suppression varies depending on the timing of treatment initiation within the menstrual cycle, with faster suppression achieved when treatment begins during the mid-luteal phase compared to the early follicular phase [25].

Progesterone levels similarly undergo dramatic suppression, with concentrations decreasing to less than 1 nanogram per milliliter during buserelin acetate treatment [25] [26]. This represents a reduction from normal luteal phase levels of approximately 10 to 20 nanograms per milliliter, indicating near-complete suppression of ovarian progesterone production [18] [25].

In males, buserelin acetate produces equally profound suppression of testosterone synthesis. Continuous administration results in approximately 95% reduction in circulating testosterone levels, achieving medical castration within 21 days of treatment initiation [17] [18] [27]. This suppression occurs because approximately 95% of circulating testosterone in males is produced by the testes under luteinizing hormone stimulation, with only 5% originating from adrenal sources [18].

The mechanism of hormonal suppression involves multiple levels of regulation. At the pituitary level, continuous exposure to buserelin acetate leads to receptor desensitization through phosphorylation-independent mechanisms, given that mammalian type I gonadotropin-releasing hormone receptors lack the cytoplasmic C-terminal tail typically involved in rapid desensitization [28] [29]. Instead, desensitization occurs through depletion of readily releasable hormone pools and downregulation of receptor number [30] [29].

At the gonadal level, the absence of luteinizing hormone and follicle stimulating hormone stimulation results in cessation of steroidogenesis. Research demonstrates that buserelin acetate affects steroid production by modulating the activities of key enzymes involved in steroid synthesis [31]. The compound's effects are dependent on the gonadotropin priming status of target cells, with different responses observed in immature follicles, developing follicles, and luteinized cells [31].

Receptor downregulation studies reveal that buserelin acetate treatment results in decreased numbers of gonadotropin-releasing hormone receptors on pituitary gonadotropes [20] [30]. This downregulation is both dose- and time-dependent, with sustained exposure leading to progressive reduction in receptor density. The downregulation is reversible, with receptor numbers returning to baseline levels following cessation of treatment [20] [30].

The time course of hormonal suppression shows characteristic patterns for different hormones. Luteinizing hormone and follicle stimulating hormone suppression is typically evident within 10 to 14 days, while complete suppression may require up to 21 days [20] [7]. Estradiol and progesterone suppression generally occurs more rapidly, often within the first week of treatment [25] [26]. Recovery of hormonal function follows the reverse pattern, with gonadotropins typically recovering first, followed by gonadal steroids [21] [22].

Comparative Efficacy with Natural Gonadotropin-Releasing Hormone

The comparative analysis of buserelin acetate versus natural gonadotropin-releasing hormone reveals substantial enhancements across multiple pharmacological parameters. These improvements stem from specific structural modifications that address the inherent limitations of the endogenous hormone while maintaining full agonistic activity at gonadotropin-releasing hormone receptors.

Receptor binding affinity represents the most fundamental difference between buserelin acetate and natural gonadotropin-releasing hormone. Radioligand binding studies demonstrate that buserelin acetate exhibits 4- to 8-fold higher affinity for pituitary gonadotropin-releasing hormone receptors compared to the natural decapeptide [5] [6] [32]. This enhanced affinity is maintained across different experimental conditions, with equilibrium association constants ranging from 6.6 × 10⁸ M⁻¹ for natural gonadotropin-releasing hormone to values 4- to 8-fold higher for buserelin acetate [5] [32].

The enhanced binding affinity alone, however, does not fully account for the dramatic differences in biological activity. While receptor affinity increases 4- to 8-fold, the luteinizing hormone-releasing activity of buserelin acetate is 20- to 170-fold greater than that of natural gonadotropin-releasing hormone [17] [18] [7]. This discrepancy indicates that factors beyond receptor binding contribute to the enhanced potency of buserelin acetate.

Resistance to enzymatic degradation represents the secondary major advantage of buserelin acetate over natural gonadotropin-releasing hormone. The natural hormone is rapidly degraded by peptidases in the liver, kidneys, gastrointestinal tract, and pituitary gland, resulting in a short half-life of 1 to 2 hours [17] [7]. In contrast, the structural modifications in buserelin acetate, particularly the D-serine substitution at position 6, confer significant resistance to proteolytic degradation [7] [8].

Pharmacokinetic studies reveal that buserelin acetate maintains biological activity for 24 hours or longer, compared to the 1- to 2-hour duration of action for natural gonadotropin-releasing hormone [17] [7]. This extended duration of action results from both enhanced receptor affinity and increased metabolic stability, allowing for more convenient dosing regimens in clinical applications.

The pattern of receptor desensitization differs markedly between buserelin acetate and natural gonadotropin-releasing hormone. Natural gonadotropin-releasing hormone is normally released in pulsatile fashion from hypothalamic neurons, with pulse frequency and amplitude varying throughout the reproductive cycle [18] [20]. This pulsatile release pattern maintains gonadotropin-releasing hormone receptor sensitivity and ensures appropriate gonadotropin secretion.

Continuous exposure to buserelin acetate disrupts this pulsatile pattern, leading to receptor desensitization and subsequent suppression of gonadotropin secretion [18] [20]. The desensitization process typically requires 10 to 21 days of continuous exposure, after which gonadotropin levels are suppressed by approximately 95% [18] [20]. This property is therapeutically advantageous for conditions requiring hormonal suppression but represents a fundamental difference from the physiological action of natural gonadotropin-releasing hormone.

Comparative studies of different gonadotropin-releasing hormone analogues demonstrate that buserelin acetate achieves more rapid and consistent suppression than some other synthetic analogues. Research comparing buserelin acetate to nafarelin and leuprorelin shows that while all three compounds achieve comparable final suppression levels, buserelin acetate may require longer treatment periods to achieve complete suppression [33] [34]. On day 15 of treatment, buserelin acetate achieved 54% suppression of estradiol compared to 72% and 65% for nafarelin and leuprorelin, respectively [33] [34].

The structural basis for enhanced efficacy lies in the specific amino acid substitutions incorporated into buserelin acetate. The replacement of glycine at position 6 with D-serine (tert-butyl) and the substitution of glycinamide at position 10 with ethylamide create a nonapeptide with enhanced pharmacological properties [7] [8]. These modifications affect both receptor recognition and enzymatic stability while maintaining the essential structural features required for receptor activation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Related CAS

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Buserelin and its inactive metabolites are excreted via the renal and biliary routes. In man it is excreted in urine at 50% in its intact form.

Buserelin circulates in serum predominantly in intact active form. Preferred accumulation is preferentially in the liver and kidneys as well as in the anterior pituitary lobe, the biological target organ.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Thitaram C, Pongsopawijit P, Chansitthiwet S, Brown JL, Nimtragul K, Boonprasert K, Homkong P, Mahasawangkul S, Rojanasthien S, Colenbrander B, van der Weijden GC, van Eerdenburg FJ. Induction of the ovulatory LH surge in Asian elephants (Elephas maximus): a novel aid in captive breeding management of an endangered species. Reprod Fertil Dev. 2009;21(5):672-8. PubMed PMID: 19486604.

3: Taguchi T, Noguchi S. [Clinical applications of GnRHa in breast cancer]. Nippon Rinsho. 2006 Apr;64 Suppl 4:85-9. Review. Japanese. PubMed PMID: 16689290.

4: Andersen CY, Humaidan P, Ejdrup HB, Bungum L, Grøndahl ML, Westergaard LG. Hormonal characteristics of follicular fluid from women receiving either GnRH agonist or hCG for ovulation induction. Hum Reprod. 2006 Aug;21(8):2126-30. Epub 2006 May 8. PubMed PMID: 16682403.

5: Proos LA, Lönnerholm T, Jonsson B, Tuvemo T. Can bone age determination provide criteria for growth hormone treatment in adopted girls with early puberty? Ups J Med Sci. 2006;111(1):117-29. PubMed PMID: 16553251.

6: Kanitz W, Schneider F, Hoppen HO, Unger C, Nürnberg G, Becker F. Pregnancy rates, LH and progesterone concentrations in mares treated with a GnRH agonist. Anim Reprod Sci. 2007 Jan;97(1-2):55-62. Epub 2006 Feb 20. PubMed PMID: 16488561.

7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Dec;27(10):711-38. PubMed PMID: 16395422.

8: Choo R, Chander S, Danjoux C, Morton G, Pearce A, Deboer G, Szumacher E, Loblaw A, Cheung P, Woo T. How are hemoglobin levels affected by androgen deprivation in non-metastatic prostate cancer patients? Can J Urol. 2005 Feb;12(1):2547-52. PubMed PMID: 15777493.

9: Tenhagen BA, Surholt R, Wittke M, Vogel C, Drillich M, Heuwieser W. Use of Ovsynch in dairy herds--differences between primiparous and multiparous cows. Anim Reprod Sci. 2004 Mar;81(1-2):1-11. PubMed PMID: 14749044.

10: Out HJ, Mannaerts BM. The gonadotrophin-releasing hormone antagonist ganirelix--history and introductory data. Hum Fertil (Camb). 2002 Feb;5(1):G5-10; discussion G10-2, G41-8. Review. PubMed PMID: 11939160.